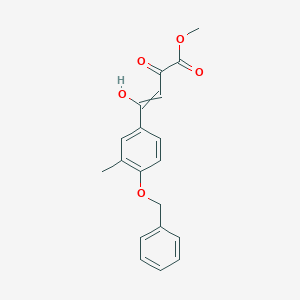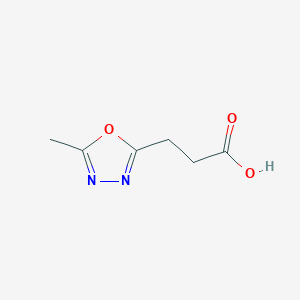![molecular formula C11H10N4 B1517016 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1152940-14-1](/img/structure/B1517016.png)
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile
Descripción general
Descripción
“4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used in research and development, and it is often shipped from Delhi, India .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is characterized by the presence of a pyrazole ring attached to a benzonitrile group via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” include a molecular weight of 198.23 . The boiling point and other specific properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antileishmanial Applications
This compound has shown promising results in the treatment of leishmaniasis. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Activity
The pyrazole derivative has been evaluated for its antimalarial properties. Its structure allows it to interact effectively with the biological targets associated with malaria, offering a potential pathway for developing new antimalarial drugs .
Molecular Docking Studies
Due to its unique structure, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile is an excellent candidate for molecular docking studies to explore its binding affinities with various biological targets, which is crucial for drug design and discovery .
Treatment of Infections by Leishmania Strains
The compound’s pyrazole structures containing sulfonamide groups have been identified as active against infections caused by certain Leishmania strains, suggesting its use in developing treatments for these infections .
Chemical Synthesis and Modification
As a versatile chemical building block, this compound can be used in the synthesis and modification of various chemical entities, which can lead to the discovery of new compounds with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile can be used as a standard or reference compound in chromatography and spectrometry to identify and quantify similar compounds .
Biochemical Research
This compound can be utilized in biochemical research to study enzyme-substrate interactions, particularly in enzymes where pyrazole derivatives are known to play a role as inhibitors or activators .
Cold-Chain Transportation Studies
Given its stability profile, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile can be used in studies to understand the effects of cold-chain transportation on the stability of pharmaceutical compounds .
Direcciones Futuras
The future directions for “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” could involve further developments in catalytic processes relating to catecholase activity . Additionally, the compound could be explored for its potential in various applications, given the broad range of chemical and biological properties of pyrazole-based ligands .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of the amino group .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, leading to changes in cell behavior .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antioxidant and antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile
Propiedades
IUPAC Name |
4-[(4-aminopyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-5-9-1-3-10(4-2-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUJZUFXCILKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)







![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)


